molecular formula C12H14O5 B13684721 Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate

Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate

Cat. No.: B13684721
M. Wt: 238.24 g/mol
InChI Key: UDLRHCDSVRQYPP-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 2-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved in these reactions are typically related to the metabolism of aromatic compounds.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another related compound with a carboxylic acid group instead of an ester.

Uniqueness: Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to its analogues

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H14O5/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3/h4-5,7H,6H2,1-3H3

InChI Key

UDLRHCDSVRQYPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C(=O)OC)OC

Origin of Product

United States

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